Literature review of (1S,2S)-diamine ligands in asymmetric catalysis
Literature review of (1S,2S)-diamine ligands in asymmetric catalysis
Title: Technical Guide:
Executive Summary
The
This guide dissects the mechanistic divergence between the flexible DPEN and rigid DACH backbones, provides validated protocols for pharmaceutical synthesis (including the blockbuster drug Duloxetine ), and offers a troubleshooting framework for catalyst deactivation.
Structural Fundamentals: Rigidity vs. Electronic Tuning
The choice between DPEN and DACH is rarely arbitrary. It depends on the required "chiral pocket" and the mechanism of activation.
| Feature | ||
| Backbone Rigidity | Flexible: The C-C bond between chiral centers allows rotation, enabling an "induced fit" with substrates. | Rigid: The cyclohexane ring locks the amines in a trans-diequatorial conformation, minimizing entropic penalty. |
| Electronic Effects | Steric Bulk: Reliance on steric occlusion; lacks electronic participation from the backbone. | |
| Key Application | Transfer Hydrogenation (ATH): The phenyl rings stabilize the transition state via interaction with the substrate's aryl group. | Organocatalysis: The rigid backbone prevents catalyst self-aggregation and directs nucleophilic attack in Michael/Aldol reactions. |
| Comparative Data | In a Mannich reaction, replacing DPEN with DACH increased ee from 16% to 46% and yield to quantitative, proving rigidity is vital for ion-pairing stereocontrol [1]. |
Case Study 1: Asymmetric Transfer Hydrogenation (ATH)
The Noyori-Ikariya Paradigm
The Ru-TsDPEN system is the industrial standard for reducing prochiral ketones to chiral alcohols without using high-pressure
Mechanistic Pathway
The reaction proceeds via a concerted outer-sphere mechanism . The metal hydride delivers a hydride to the carbonyl carbon, while the amine proton (N-H) simultaneously delivers a proton to the carbonyl oxygen. This bifunctional activation avoids high-energy alkoxide intermediates.
Caption: The bifunctional cycle where the ligand NH and metal hydride act in concert.
Validated Protocol: Synthesis of (S)-Duloxetine Intermediate
Target: Synthesis of (S)-3-chloro-1-(thiophen-2-yl)propan-1-ol (or the tosyloxy analog). Reference: Arkivoc 2010, (x), 55-61 [2].[1]
Reagents:
-
Substrate: 2-chloro-1-(thiophen-2-yl)ethanone (10 mmol)
-
Catalyst: RuCl (S/C = 500-1000)
-
H-Source: Formic Acid / Triethylamine (5:2 azeotrope)[1]
-
Solvent: Ethyl Acetate or DMF
Step-by-Step Procedure:
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Catalyst Activation: In a Schlenk flask, dissolve the Ru-precatalyst (0.02 mmol) in the solvent (2 mL). Degas by sparging with Argon for 10 min.
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H-Donor Addition: Add the HCOOH/TEA mixture (2 mL) dropwise at 0°C. Note: Exothermic reaction.
-
Substrate Addition: Add the ketone substrate (10 mmol) in one portion.
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Reaction: Stir at 30°C for 24 hours. Monitor by TLC (or HPLC) for disappearance of ketone.
-
Workup: Quench with water (10 mL). Extract with EtOAc (3 x 10 mL). Wash combined organics with sat.
(to remove excess acid) and brine. -
Purification: Dry over
, concentrate, and recrystallize from hexanes/IPA.-
Expected Yield: 95%
-
Expected ee: >96% (S)
-
Case Study 2: Organocatalysis (Michael Addition)
The Takemoto System
Here, the metal is removed entirely. The
Workflow & Decision Logic
Caption: Decision tree for selecting the diamine scaffold based on reaction requirements.
Protocol: Enantioselective Michael Addition
Reference: J. Am. Chem. Soc. 2003, 125, 12672 [3].
Reagents:
-
Catalyst: (1S,2S)-DACH-thiourea (10 mol%)
-
Electrophile: trans-
-nitrostyrene (1.0 equiv) -
Nucleophile: Diethyl malonate (2.0 equiv)
-
Solvent: Toluene
Procedure:
-
Mix: Charge a vial with the catalyst (0.05 mmol) and nitrostyrene (0.5 mmol) in toluene (1.0 mL).
-
Add Nucleophile: Add diethyl malonate (1.0 mmol) at room temperature.
-
Stir: Agitate for 24 hours. The heterogeneous mixture may become homogeneous.
-
Isolation: Direct flash chromatography (no aqueous workup required).
-
Target: (S)-Michael Adduct.
-
Performance: 86% Yield, 93% ee.
-
Troubleshooting & Optimization
Even robust protocols fail. Use this diagnostic table to recover your reaction.
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (ATH) | Catalyst Poisoning ( | The Ru-H species is air-sensitive. Ensure strict degassing of solvents. |
| Low Conversion (ATH) | Substrate Inhibition | High ketone concentration can inhibit the catalyst. Increase temperature to 40°C or lower substrate concentration. |
| Erosion of ee (ATH) | Reversibility | In iPrOH/KOH, the reaction is reversible. Switch to HCOOH/TEA (irreversible kinetic control). |
| Racemic Product (Organocat) | Background Reaction | Uncatalyzed reaction is competing. Lower temperature to -20°C or -40°C. |
| Catalyst Deactivation | Arene Loss (Ru) | In Ru-TsDPEN systems, the arene ligand can dissociate over time. Do not age the catalyst solution >1 hour before use [4]. |
References
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The Enantiopure 1,2-Diphenylethylenediamine (DPEDA) Motif in the Development of Organocatalysts. Molecules2019 , 24(24), 4568. Link
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A facile asymmetric synthesis of (S)-duloxetine. Arkivoc2010 , x, 55-61.[1] Link
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Enantio- and Diastereoselective Michael Reaction of 1,3-Dicarbonyl Compounds to Nitroolefins Catalyzed by a Bifunctional Thiourea. J. Am. Chem. Soc.2003 , 125, 12672. Link
-
Kinetics of Asymmetric Transfer Hydrogenation, Catalyst Deactivation, and Inhibition. ACS Catal.2019 , 9, 2079–2090.[3] Link
